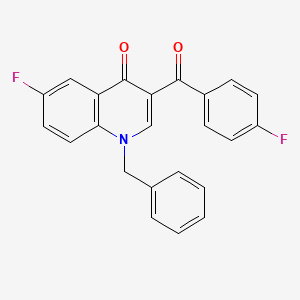

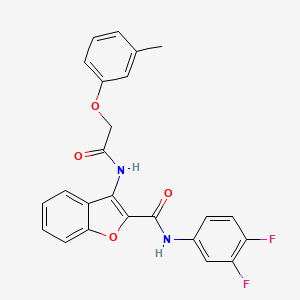

![molecular formula C18H19BrN6O4 B2688137 3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921859-19-0](/img/structure/B2688137.png)

3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the [1,2,4]triazolo[4,3-e]purine class of compounds . These compounds are often studied for their potential biological activities. The presence of bromophenol and methoxy groups may influence its properties and potential applications.

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and reagents used. Bromophenols, for example, can undergo various reactions due to the presence of the reactive bromine atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Bromophenols, for instance, have unique properties due to the presence of the bromine atom .Aplicaciones Científicas De Investigación

Anticancer Activity

A novel series of fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, synthesized for anticancer research, demonstrated significant in vitro anti-proliferative activity against human cancer cell lines including MCF-7 and A-549. These compounds were compared to the standard drug doxorubicin, showing IC50 values indicating potent activity. Molecular docking studies further complemented these results, highlighting the potential of these derivatives as anticancer agents (E. Ramya Sucharitha et al., 2021).

Antimicrobial and Anti-HIV Activity

New triazino and triazolo[4,3-e]purine derivatives were synthesized and evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. Among these, specific compounds exhibited considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, as well as moderate anti-HIV activity. Additionally, one compound demonstrated significant antimicrobial efficacy against P. aeruginosa, comparable to ampicillin, indicating the broad potential of these derivatives in infectious disease research (F. Ashour et al., 2012).

Synthesis and Reactivity Studies

Investigations into the reactions of certain triazole derivatives with NH-azoles resulted in the formation of novel heterocyclic compounds with potential applications in medicinal chemistry. These studies provide insight into the reactivity and possible transformations of these derivatives, which could be useful for the development of new pharmaceuticals (F. A. Khaliullin et al., 2014).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods led to the creation of novel polycondensation compounds, including triazolinediones. Using ionic liquids and microwave irradiation, this green protocol offers a more sustainable approach to synthesizing heterocyclic compounds with potential applications in various fields, including materials science and pharmacology (S. Mallakpour & Z. Rafiee, 2007).

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-dependent kinases (CDKs), specifically CDK2 . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to cell growth arrest at the G0-G1 stage . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound this compound disrupts this process, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity of the compound .

Result of Action

The result of the compound’s action is significant inhibition of cell growth. Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, leading to cell death .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The compound 3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has been found to interact with various enzymes and proteins . It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase essential for cell proliferation . The compound’s interaction with CDK2 is characterized by essential hydrogen bonding with Leu83 .

Cellular Effects

The compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically CDK2 . It exerts its effects at the molecular level by inhibiting CDK2, leading to alterations in cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

It has been observed that the compound maintains its inhibitory activity against CDK2 over time .

Propiedades

IUPAC Name |

8-(5-bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN6O4/c1-22-15-13(16(26)23(2)18(22)27)24(7-8-28-3)17-21-20-14(25(15)17)11-9-10(19)5-6-12(11)29-4/h5-6,9H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJGMUQPMRVUGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

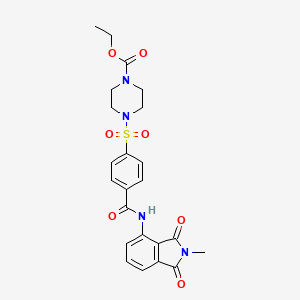

![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2688054.png)

![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2688055.png)

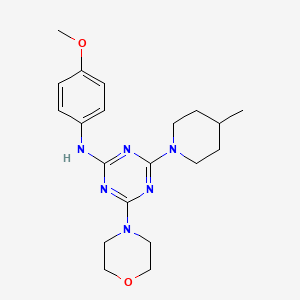

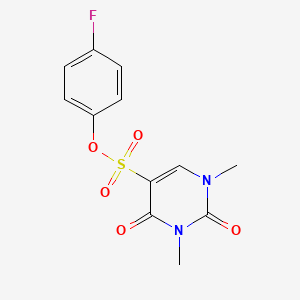

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2688063.png)

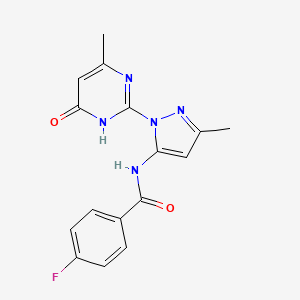

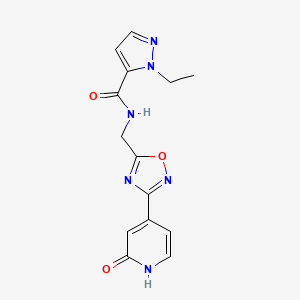

![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)

![(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2688070.png)

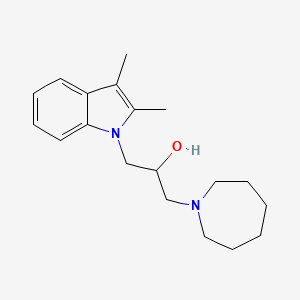

![N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2688073.png)